N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003309
InChI: InChI=1S/C17H18N2O3S/c1-19(15-5-3-2-4-6-15)23(21,22)16-11-9-14(10-12-16)18-17(20)13-7-8-13/h2-6,9-13H,7-8H2,1H3,(H,18,20)
SMILES: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4 g/mol

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

CAS No.:

Cat. No.: VC1003309

Molecular Formula: C17H18N2O3S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide -

Specification

Molecular Formula C17H18N2O3S
Molecular Weight 330.4 g/mol
IUPAC Name N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C17H18N2O3S/c1-19(15-5-3-2-4-6-15)23(21,22)16-11-9-14(10-12-16)18-17(20)13-7-8-13/h2-6,9-13H,7-8H2,1H3,(H,18,20)
Standard InChI Key MOJQIEYJXPTTQY-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Canonical SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator